(-)-N-Formylcytisine (-)-N-Formylcytisine
Brand Name: Vulcanchem
CAS No.: 53007-06-0
VCID: VC0056815
InChI: InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
SMILES: C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

(-)-N-Formylcytisine

CAS No.: 53007-06-0

Reference Standards

VCID: VC0056815

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

(-)-N-Formylcytisine - 53007-06-0

CAS No. 53007-06-0
Product Name (-)-N-Formylcytisine
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
Standard InChI InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
Standard InChIKey PCYQRXYBKKZUSR-VHSXEESVSA-N
Isomeric SMILES C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O
SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Canonical SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Synonyms (1R,5S)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde; (1R)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde; (-)-N-Formylcytisine
PubChem Compound 179619
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator